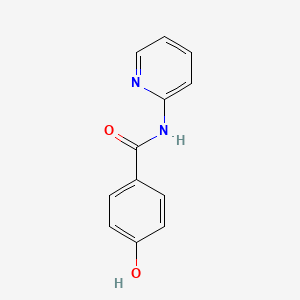

4-hydroxy-N-(pyridin-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-hydroxy-N-(pyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 271258-71-0 . It has a molecular weight of 214.22 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

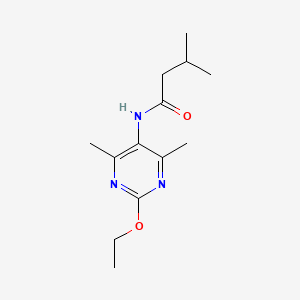

The synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene has been achieved by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . The reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield .Molecular Structure Analysis

The InChI Code of “4-hydroxy-N-(pyridin-2-yl)benzamide” is 1S/C12H10N2O2/c15-10-6-4-9 (5-7-10)12 (16)14-11-3-1-2-8-13-11/h1-8,15H, (H,13,14,16) .Chemical Reactions Analysis

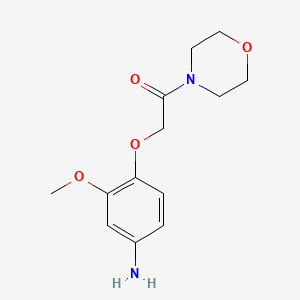

The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .Physical And Chemical Properties Analysis

“4-hydroxy-N-(pyridin-2-yl)benzamide” is a powder that is stored at room temperature . It has a molecular weight of 214.22 .科学研究应用

- Researchers have explored the use of Fe2Ni-BDC , a bimetallic metal-organic framework material derived from bridging iron (III) and nickel (II) cations with 1,4-benzenedicarboxylic anions (Fe2Ni-BDC). This MOF demonstrates catalytic activity in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. Under optimal conditions, it yields pyridyl benzamide with an impressive 82% isolated yield after 24 hours at 80°C. Moreover, the catalyst can be reused effectively without significant loss of activity .

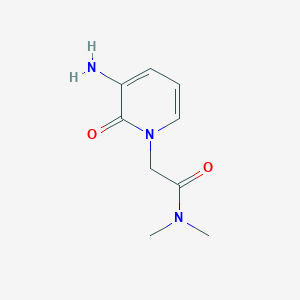

- Although specific studies on 4-hydroxy-N-(pyridin-2-yl)benzamide are limited, its structural features suggest potential antiviral activity. Further research is needed to explore its effectiveness against specific viruses .

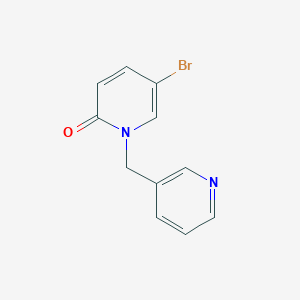

- Novel derivatives of this compound, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, have been designed and synthesized. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Further investigations are ongoing to assess their efficacy .

- A new series of N-aryl-N-(pyridin-2-yl)benzamides has been studied for their anticancer activity. While these compounds exhibited weak cytotoxicity against normal cells (HL7702), they demonstrated excellent antiproliferative effects against lung cancer (A549) and colon cancer (HCT116) cell lines .

Metal-Organic Frameworks (MOFs) as Catalysts

Antiviral Properties

Anti-Tubercular Activity

Anticancer Potential

安全和危害

未来方向

N-pyridin-2-yl benzamide analogues have been identified as potential lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests that “4-hydroxy-N-(pyridin-2-yl)benzamide” and similar compounds could have potential applications in diabetes management.

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is synthesized through the michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC .

Biochemical Pathways

Similar compounds have been shown to affect the nf-kappab pathway .

Result of Action

Similar compounds have been shown to have substantial antiviral activity .

Action Environment

The synthesis of this compound is performed under optimal conditions at 80 °c over 24 hours .

属性

IUPAC Name |

4-hydroxy-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMHJVCJGXMNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(pyridin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)